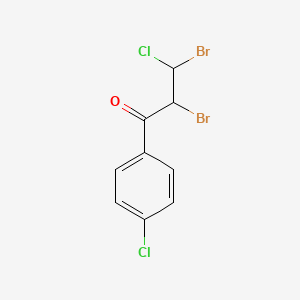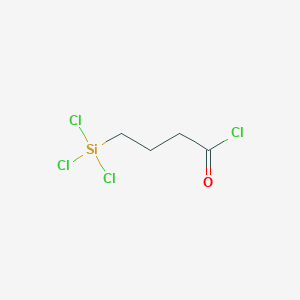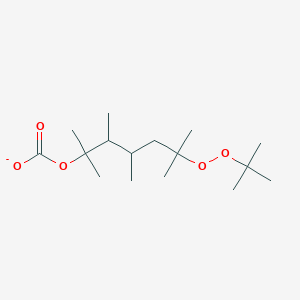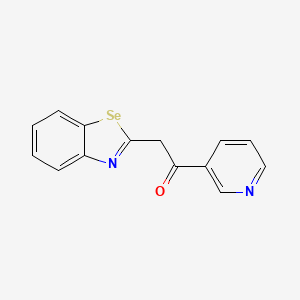![molecular formula C5H4ClF2NS B14527912 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- CAS No. 62665-30-9](/img/structure/B14527912.png)
1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- is a heterocyclic compound featuring a pyrrole ring substituted with a chlorodifluoromethylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- typically involves the introduction of the chlorodifluoromethylthio group onto a pyrrole ring. One common method is the reaction of a pyrrole derivative with chlorodifluoromethylthiolating agents under controlled conditions. For example, the reaction of 3-bromopyrrole with chlorodifluoromethylthiol in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorodifluoromethylthio group to other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
- 1H-Pyrrole, 3-methyl-
- 1H-Pyrrole, 3-carbaldehyde
- 3-Trifluoromethylpyrrole
Comparison: 1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]- is unique due to the presence of the chlorodifluoromethylthio group, which imparts distinct chemical properties compared to other pyrrole derivatives. This group can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
62665-30-9 |
|---|---|
Molecular Formula |
C5H4ClF2NS |
Molecular Weight |
183.61 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]sulfanyl-1H-pyrrole |
InChI |
InChI=1S/C5H4ClF2NS/c6-5(7,8)10-4-1-2-9-3-4/h1-3,9H |
InChI Key |
GAAOQKQZFQYAOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1SC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane](/img/structure/B14527837.png)
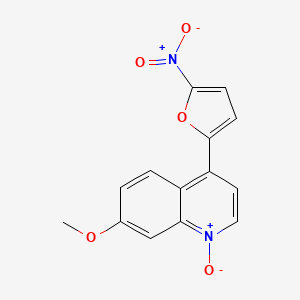
![Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate](/img/structure/B14527851.png)
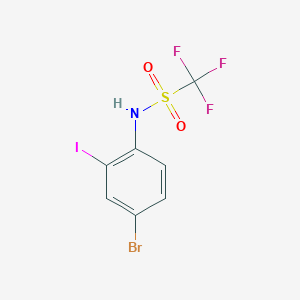
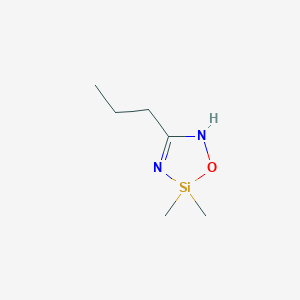
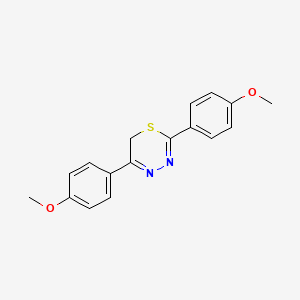
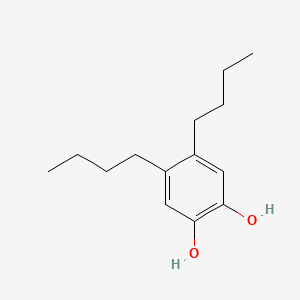
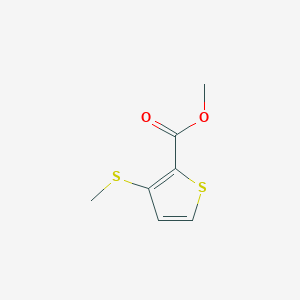
![2,4-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B14527875.png)
![Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B14527878.png)
